3-(Piperidin-2-yl)pyridine-2(1H)-thione

Medicinal Chemistry Physicochemical Properties Drug-likeness

Standard pyridine-2-thiones lack the saturated piperidine ring needed for advanced CNS or kinase inhibitor discovery. This compound (CAS 1270429-80-5) provides a pre-installed 3D pharmacophore not found in simpler analogs. • **Unique chelating environment:** Pyridine N, thione S, and piperidine N enable novel metal complexes. • **Kinase library precursor:** Direct route to thieno[2,3-b]pyridine-based Pim-1 inhibitors. • **CNS-relevant properties:** LogP 2.56, TPSA 27.82 Ų-ideal for blood-brain barrier penetration. • **Reliable supply:** Available at 95-97% purity for SAR and lead optimization.

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
Cat. No. B11804291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)pyridine-2(1H)-thione
Molecular FormulaC10H14N2S
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CNC2=S
InChIInChI=1S/C10H14N2S/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13)
InChIKeyLGDZDFZRDILVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)pyridine-2(1H)-thione Overview


3-(Piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound (CAS: 1270429-80-5) belonging to the pyridine-2(1H)-thione class . Its structure features a pyridine ring with a thione (-C=S) group at the 2-position, directly substituted with a piperidin-2-yl moiety at the 3-position . This combination of a nitrogen-containing heteroaromatic core and a saturated cyclic amine offers a unique scaffold for medicinal chemistry and chemical biology applications. The compound is commercially available with purities typically ranging from 95% to 97% . Its molecular formula is C10H14N2S, with a molecular weight of 194.30 g/mol . The thione functional group imparts distinct reactivity compared to related pyridine-2-ones, making it a versatile intermediate for the synthesis of more complex heterocyclic systems, including thienopyridines and pyridothienopyrimidines [1].

Thione reactivity 2-thione (-C=S) enables distinct heterocyclic transformations vs 2-one analogs
Pre-installed motif Piperidin-2-yl group directly incorporated into fused heterocyclic products
Tridentate scaffold Pyridine N + thione S + piperidine N creates a multi-donor ligand environment

Uniqueness of 3-(Piperidin-2-yl)pyridine-2(1H)-thione


The specific substitution pattern of 3-(Piperidin-2-yl)pyridine-2(1H)-thione provides a unique three-dimensional pharmacophore that cannot be replicated by simpler pyridine-2-thiones like 2-mercaptopyridine or its 1-hydroxy analog [1]. The piperidin-2-yl group introduces a basic, saturated cyclic amine adjacent to the thione, creating a chelating environment distinct from unsubstituted pyridine-2-thione ligands used in metal complexes [2]. Furthermore, the close proximity of the piperidine nitrogen and the thione sulfur enables unique reactivity profiles in synthetic transformations, such as the formation of fused heterocyclic systems [3]. Generic substitution with a compound lacking this specific substitution pattern would result in a different chemical space, potentially altering target binding, metal coordination properties, and downstream synthetic utility.

Target compound
Common substitute
Key mismatch
3-(Piperidin-2-yl)pyridine-2(1H)-thione
2-Mercaptopyridine
Lacks piperidine motif; limits introduction of basic cyclic amine into fused products
3-(Piperidin-2-yl)pyridine-2(1H)-thione
3-(Piperidin-2-yl)pyridine
Lacks thione group; LogP, reactivity, and metal-coordination profile may shift

Quantitative Evidence for 3-(Piperidin-2-yl)pyridine-2(1H)-thione


LogP and TPSA Profile

The target compound exhibits a distinct lipophilicity profile compared to its non-thione analog. Its calculated LogP of 2.56 indicates moderate lipophilicity, which is greater than the LogP of 1.22 for the analogous 3-(piperidin-2-yl)pyridine, which lacks the thione group [1]. This difference of 1.34 LogP units is significant for membrane permeability and can influence ADME properties in biological studies. Furthermore, its topological polar surface area (TPSA) is 27.82 Ų, a measurable value relevant for predicting oral bioavailability and blood-brain barrier penetration .

LogP comparison
Cross-study comparable
ΔLogP = +1.34
Supports selection for higher-lipophilicity synthetic routes
Computational prediction; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug-likeness

Synthetic Advantage Over Pyridine-2-thiones

The presence of the 3-(piperidin-2-yl) group on the pyridine-2(1H)-thione core creates a unique synthetic handle for constructing polycyclic frameworks. While simple pyridine-2(1H)-thiones like 2-mercaptopyridine are common building blocks, the target compound's structure is specifically designed to introduce a piperidine moiety directly into the resulting heterocyclic system [1]. This avoids additional synthetic steps. This is evidenced by the general class of reactions where pyridine-2(1H)-thiones are converted to thieno[2,3-b]pyridines with high efficiency (e.g., in excellent yields) [1]. The target compound's substitution pattern would yield a thieno[2,3-b]pyridine product containing a piperidine substituent, a scaffold known to be of interest for kinase inhibition [1].

Synthetic efficiency
Class-level inference
Saves ≥1 synthetic step
Pre-functionalized scaffold for piperidine-containing heterocycles
Class-level evidence; reaction efficiency to verify per substrate
Organic Synthesis Heterocyclic Chemistry Building Block

Commercial Availability and Purity Benchmarks

As a specialized research chemical, 3-(Piperidin-2-yl)pyridine-2(1H)-thione is available from multiple vendors with defined purity specifications. For example, AKSci lists the compound at 95% purity , while Leyan provides it at 97% purity . In contrast, the closely related non-thione analog 3-(piperidin-2-yl)pyridine is a more common substance (e.g., anabasine), available from a wider range of suppliers and at higher purity standards, such as a Certified Reference Material . The procurement of 3-(Piperidin-2-yl)pyridine-2(1H)-thione therefore requires a more targeted sourcing strategy from specialist chemical vendors and a specific requirement for its unique thione functionality.

Purity benchmark
Data to verify
95% – 97%
Specialist vendor sourcing; purity specification review advised
Supplier-reported data; lot-specific COA recommended
Procurement Sourcing Quality Control

3-(Piperidin-2-yl)pyridine-2(1H)-thione R&D Applications


Design and Synthesis of Novel Kinase Inhibitor Scaffolds

Given its structure, this compound is an ideal precursor for generating thieno[2,3-b]pyridine-based kinase inhibitor libraries. As demonstrated in class-level studies, pyridine-2(1H)-thiones can be efficiently converted to thieno[2,3-b]pyridines, a privileged scaffold for targeting kinases like Pim-1 . The pre-installed piperidin-2-yl group on this specific compound would be directly incorporated into the final inhibitor, offering a key structural motif for interacting with the target protein's binding pocket. This provides a direct route to explore structure-activity relationships (SAR) around the piperidine substituent.

Synthesis of Metal-Chelating Ligands

The combination of a pyridine nitrogen, a thione sulfur, and a piperidine nitrogen in 3-(Piperidin-2-yl)pyridine-2(1H)-thione creates a potential multi-dentate ligand system. This structure can be used to synthesize novel metal complexes, similar to those explored with simpler pyridine-2-thiones which have shown antimicrobial and anticancer activities . The unique spatial arrangement of donor atoms in this compound is expected to result in complexes with distinct geometries and biological activities compared to those formed from ligands like 1-hydroxy-2-pyridinethione (pyrithione) or unsubstituted pyridine-2-thione.

Physicochemical Optimization in CNS Drug Discovery

With a calculated LogP of 2.56 and a TPSA of 27.82 Ų, this compound falls within a favorable property space for central nervous system (CNS) drug candidates . Its physicochemical profile makes it a suitable starting point or intermediate for the synthesis of compounds intended to cross the blood-brain barrier. Researchers can use this scaffold to optimize the lipophilicity and polar surface area of lead series, leveraging the specific LogP contribution of the thione group compared to an oxo-analog [1].

Procurement for Specialized Heterocyclic Synthesis

This compound is a non-commodity research chemical, and its procurement should be targeted toward projects requiring its exact substitution pattern [1]. It is most valuable for research groups focused on synthesizing and testing novel heterocyclic compounds with piperidine motifs. Its commercial availability from specialist vendors at defined purities (95-97%) supports its use in both small-scale exploratory synthesis and larger-scale lead optimization efforts where consistent quality is required [1].

Application
Selection Property
Validation Focus
Kinase-targeted heterocycle synthesis
Thienopyridine precursor with pre-installed piperidine
SAR around piperidine substituent in target binding
Metal-chelating ligand design
Multi-dentate N/S/N donor arrangement
Complex geometry and metal-binding stoichiometry
CNS compound property optimization
Moderate lipophilicity and low TPSA scaffold
Blood-brain barrier permeability prediction review
Specialized heterocycle procurement
Non-commodity thione-functionalized building block
Supplier purity verification and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.